2-chloro-N~1~-(1-isobutyl-2-oxo-1,2,3,4-tetrahydro-6-quinolinyl)-1-benzenesulfonamide
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Description
2-chloro-N~1~-(1-isobutyl-2-oxo-1,2,3,4-tetrahydro-6-quinolinyl)-1-benzenesulfonamide is a useful research compound. Its molecular formula is C19H21ClN2O3S and its molecular weight is 392.9. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Applications
- Quinoline derivatives, such as the one , have been synthesized for potential use as antimicrobial agents. These compounds have shown significant activity against Gram-positive bacteria (Biointerface Research in Applied Chemistry, 2019).
Anticancer Properties
- Various benzenesulfonamide derivatives, including those related to the compound , have been evaluated for their anticancer activities. For instance, some N-(aryl/heteroaryl)-2-chlorobenzenesulfonamide derivatives demonstrated notable cytotoxic activity against multiple human cancer cell lines (Bioorganic Chemistry, 2020).
Synthesis and Biological Evaluation
- Novel series of benzenesulfonamides incorporating quinoline moieties have been synthesized and evaluated as inhibitors of carbonic anhydrase isoforms. These studies suggest a potential application in treating conditions related to carbonic anhydrase activity (Journal of Enzyme Inhibition and Medicinal Chemistry, 2019).
Catalysis and Chemical Synthesis
- Research on quinoline derivatives has extended to their use in catalysis and chemical synthesis, such as in the transfer hydrogenation of quinoxalines using specific catalysts in aqueous media (Tetrahedron, 2011).
Chemoselective Oxidation
- Sulfonimide reagents, which are structurally similar to the compound , have been identified as mild and selective oxidants for alcohols and ethers, suggesting potential applications in organic synthesis (Tetrahedron Letters, 2021).
properties
IUPAC Name |
2-chloro-N-[1-(2-methylpropyl)-2-oxo-3,4-dihydroquinolin-6-yl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O3S/c1-13(2)12-22-17-9-8-15(11-14(17)7-10-19(22)23)21-26(24,25)18-6-4-3-5-16(18)20/h3-6,8-9,11,13,21H,7,10,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUSHPVISRGNIDG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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